

An In-depth Technical Guide to the Chemical Properties of tert-Butylazomethine

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **tert-butylazomethine** (N-tert-butylmethanimine), a sterically hindered aliphatic imine. This document details its physical and chemical characteristics, spectroscopic signature, synthesis, and key reactivity, making it a valuable resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

Tert-butylazomethine is a volatile and reactive organic compound. Its bulky tert-butyl group significantly influences its chemical behavior, imparting steric hindrance and stabilizing the imine functionality.



Property	Value
Molecular Formula	C5H11N
Molecular Weight	85.15 g/mol
CAS Number	13987-61-6
IUPAC Name	N-tert-butylmethanimine
Synonyms	tert-Butylformaldimine, N-Methylene-tert- butylamine
Boiling Point	87 °C
Density	0.71 g/mL
Flash Point	-3 °C
pKa (Predicted)	7.20 ± 0.50

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of **tert-butylazomethine**. Below is a summary of expected and reported spectroscopic data.

Note: Specific experimental spectra for **tert-Butylazomethine** are not widely available in public databases. The following data is based on theoretical predictions and analysis of similar compounds.



Spectroscopic Technique	Expected Data
¹ H NMR	A sharp singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region of the spectrum.
¹³ C NMR	Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the C=N double bond.
Infrared (IR) Spectroscopy	A characteristic absorption band for the C=N stretching vibration.
Mass Spectrometry (MS)	The molecular ion peak is expected. A primary fragmentation pathway involves the cleavage of the bond between the tert-butyl group and the nitrogen atom, leading to a highly stable tert-butyl cation, which would result in a prominent peak at an m/z of 57.[1]

Synthesis and Reactivity Synthesis

The most common method for synthesizing **tert-butylazomethine** is the acid-catalyzed condensation of tert-butylamine with a carbonyl compound, typically formaldehyde.[1] This reaction proceeds through a multi-step mechanism.

Figure 1. Synthesis of tert-Butylazomethine.

Key Reactions

The reactivity of **tert-butylazomethine** is dominated by the electrophilic nature of the imine carbon. The bulky tert-butyl group provides steric hindrance, influencing the stereochemical outcome of reactions.

 Nucleophilic Addition: The C=N double bond is susceptible to nucleophilic attack at the carbon atom. This is a fundamental reaction of imines.[1]



- Oxidation: **tert-Butylazomethine** can be oxidized to form 2-tert-butyl-oxaziridine, a useful synthetic intermediate.[1] This reaction is analogous to the epoxidation of alkenes.
- Reduction: The imine functionality can be reduced to the corresponding secondary amine.
- Ligand Formation: It serves as a precursor for the synthesis of sterically hindered ligands used in transition-metal catalysis.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-METHYL-TERT-BUTYLAMINE Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
 of tert-Butylazomethine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b083417#tert-butylazomethine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com